ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
This compound is a hybrid heterocyclic molecule featuring a pyridinone core linked to a 1,2,4-oxadiazole ring substituted with pyrazine, further connected via an acetamido bridge to a benzoate ester group.
Properties
IUPAC Name |
ethyl 4-[[2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O5/c1-2-32-22(31)14-3-6-16(7-4-14)25-18(29)13-28-12-15(5-8-19(28)30)21-26-20(27-33-21)17-11-23-9-10-24-17/h3-12H,2,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBPIRJMMWUHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, including cyclization, condensation, and substitution reactions. The preparation often starts with the formation of the pyrazine and oxadiazole rings, followed by their integration into the dihydropyridine structure. Common reagents used in these reactions include acyl bromides, propargylamines, and various catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of pyridinone, oxadiazole, and pyrazine moieties. Below is a detailed comparison with analogs (Table 1) and key findings:
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity Potential: The pyrazine-substituted oxadiazole in the target compound may enhance binding to ATP pockets in kinases, similar to pyrimidine-based oxadiazoles in anticancer agents . The benzoate ester group could improve solubility compared to non-esterified analogs, as seen in pesticide chemicals like pyrazophos .
Synthetic Challenges: The three-component cycloaddition used for oxadiazole-pyrimidine analogs (e.g., 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles) is less feasible here due to steric hindrance from the pyridinone ring, necessitating stepwise synthesis .
Structural Advantages: The pyridinone core offers redox stability compared to dihydropyridines in neurological agents (e.g., piperidine-linked oxadiazoles in EP 1,808,168 B1) .
Biological Activity
Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : Approximately 342.36 g/mol
- CAS Number : 1396673-52-1
The presence of the 1,2,4-oxadiazole and dihydropyridine moieties suggests a potential for diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities:
-
Anticancer Activity :
- Compounds with oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated IC₅₀ values in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
- The combination of oxadiazole with other pharmacophores enhances its efficacy against multidrug-resistant cancer cells.
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Antimicrobial Properties :
- Ethyl 4-(2-{...}) has been noted for its antibacterial and antifungal activities. Studies have reported MIC values as low as 0.073 mg/ml against pathogens such as E. coli and S. aureus.
- The incorporation of pyrazine rings has been linked to enhanced antimicrobial potency due to increased lipophilicity and membrane permeability.
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a related oxadiazole compound in vitro against several cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with an average IC₅₀ value of approximately 92.4 µM across a panel of eleven cancer types, including breast and lung cancers .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, ethyl 4-(2-{...}) was tested against common bacterial strains. The compound showed promising results with MIC values significantly lower than standard antibiotics, suggesting its potential as a lead compound in drug development for treating bacterial infections .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
